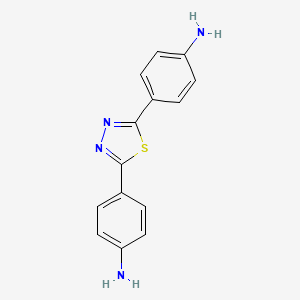

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJGMGVVOLRJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230891 | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-62-8 | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline (CAS 2642-62-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,4'-(1,3,4-thiadiazole-2,5-diyl)dianiline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The document elucidates the core chemical principles, explores various synthetic strategies, and presents a detailed, field-proven protocol for its preparation. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic motif that has garnered substantial interest in the field of drug discovery and materials science. Its unique electronic properties, including its capacity for hydrogen bonding and its role as a bioisosteric replacement for other functional groups, contribute to its diverse pharmacological activities. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The symmetrical substitution at the 2- and 5-positions with aminophenyl groups in this compound creates a molecule with a rigid, planar core and reactive peripheral amino groups, making it an excellent building block for the synthesis of polymers, Schiff bases, and more complex drug candidates.

Mechanistic Underpinnings of 1,3,4-Thiadiazole Ring Formation

The synthesis of the 1,3,4-thiadiazole ring predominantly relies on the cyclization of a thiosemicarbazide or a related precursor with a carboxylic acid or its derivative. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the stable 1,3,4-thiadiazole ring. The choice of the dehydrating agent is critical and significantly influences the reaction rate and yield. Commonly employed agents include strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form the thiadiazole ring. The acidic conditions protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.

Prevalent Synthetic Pathways

Several synthetic routes have been established for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles. For the symmetrical molecule this compound, the most logical approaches involve the reaction of a bifunctional sulfur-and-nitrogen-containing reagent with two equivalents of a 4-aminobenzoyl derivative, or the dimerization of a suitable 4-aminophenyl-substituted precursor.

Pathway A: From 4-Aminobenzoic Acid and Thiocarbohydrazide

This is a direct and convergent approach where two equivalents of 4-aminobenzoic acid react with one equivalent of thiocarbohydrazide in the presence of a strong dehydrating agent like polyphosphoric acid. The thiocarbohydrazide serves as the N-N-S-N-N backbone that cyclizes with the two carboxylic acid groups.

Caption: Pathway B: Two-step synthesis via 4-aminobenzohydrazide.

Detailed Experimental Protocol: Synthesis via Polyphosphoric Acid

This protocol details the synthesis of this compound from 4-aminobenzoic acid and thiocarbohydrazide using polyphosphoric acid as the cyclizing and dehydrating agent. This method is chosen for its operational simplicity and relatively high yields reported for analogous reactions.

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity |

| 4-Aminobenzoic acid | 150-13-0 | 137.14 | 2.74 g (0.02 mol) |

| Thiocarbohydrazide | 2231-57-4 | 106.15 | 1.06 g (0.01 mol) |

| Polyphosphoric acid | 8017-16-1 | - | ~30 g |

| Sodium bicarbonate | 144-55-8 | 84.01 | As needed |

| Ethanol | 64-17-5 | 46.07 | For recrystallization |

| Distilled water | 7732-18-5 | 18.02 | As needed |

Experimental Procedure

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place polyphosphoric acid (approx. 30 g).

-

Addition of Reactants: To the stirred polyphosphoric acid, add 4-aminobenzoic acid (2.74 g, 0.02 mol) and thiocarbohydrazide (1.06 g, 0.01 mol).

-

Heating: Heat the reaction mixture with stirring to 120-140°C. Maintain this temperature for 4-6 hours. The mixture will become viscous and may darken in color.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.

-

Isolation: Filter the precipitate using a Buchner funnel, and wash it thoroughly with distilled water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C.

Characterization and Expected Results

The final product should be characterized by its melting point and spectroscopic methods to confirm its identity and purity.

| Characterization Method | Expected Result |

| Appearance | White to off-white or pale yellow solid |

| Melting Point | Expected to be high, likely >250°C (based on analogous structures) |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of amine), ~1620 (C=N stretching of thiadiazole), ~1590 (C=C aromatic stretching), ~830 (para-disubstituted benzene) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.7-7.9 (d, 4H, aromatic protons ortho to the thiadiazole ring), ~6.6-6.8 (d, 4H, aromatic protons meta to the thiadiazole ring), ~5.5-6.0 (s, 4H, -NH₂ protons) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168-170 (C of thiadiazole), ~150-152 (aromatic C-NH₂), ~128-130 (aromatic C-H), ~113-115 (aromatic C-H) |

| Mass Spectrometry (m/z) | Expected [M+H]⁺ at ~269.08 |

Safety Precautions

-

Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The work-up procedure involving the addition of the hot PPA mixture to ice should be performed in a fume hood with caution, as it can be exothermic.

-

Thiocarbohydrazide is harmful if swallowed and may cause skin irritation. Avoid inhalation of dust.

-

4-Aminobenzoic acid may cause skin and eye irritation.

-

All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is readily achievable through well-established heterocyclic chemistry principles. The presented protocol, based on the cyclocondensation of 4-aminobenzoic acid and thiocarbohydrazide in polyphosphoric acid, offers a reliable and efficient method for obtaining this valuable building block. The versatility of the terminal amino groups allows for further chemical modifications, opening avenues for the development of novel compounds with potential applications in medicine and materials science. This guide provides the necessary foundational knowledge and practical steps to enable researchers to successfully synthesize and explore the potential of this important thiadiazole derivative.

References

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

A novel approach to the synthesis of 1,3,4-thiadiazole-2-amine derivatives. (2021). Molecules, 26(17), 5204. [Link]

-

Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. (2023). AIP Conference Proceedings, 2653(1), 030002. [Link]

Spectroscopic characterization of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound this compound is a symmetrical aromatic molecule built upon a central 1,3,4-thiadiazole heterocyclic core. Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their rigid structure and potential for hydrogen bonding also make them valuable building blocks for advanced polymers and functional materials. Given its structure, featuring two primary amine functionalities, this dianiline is a key precursor for the synthesis of novel polyimides, polyamides, and complex azo dyes.[3]

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation and characterization of this compound using a suite of core spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and reproducibility.

Molecular Structure

The foundational step in any characterization is a clear understanding of the molecule's architecture. The structure consists of a five-membered 1,3,4-thiadiazole ring connected at its 2 and 5 positions to the C4 carbon of two aniline rings.

Caption: Molecular Structure of the Target Compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For this compound, FT-IR is used to confirm the presence of key functional groups: the N-H bonds of the primary amine, the aromatic C-H bonds, the C=N and C=C bonds within the heterocyclic and aromatic rings, and the C-S bond of the thiadiazole.

Experimental Protocol

A robust and reproducible spectrum is obtained through meticulous sample preparation.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dried, purified compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogenous powder to minimize light scattering.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[4]

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically scanning the range from 4000 cm⁻¹ to 400 cm⁻¹.[4]

-

Perform baseline correction and peak picking on the resulting spectrum.

-

Data Interpretation

The resulting spectrum should display characteristic absorption bands corresponding to the molecule's structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching (NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H scissoring (bending) and C=C ring stretching |

| 1575 - 1490 | Strong | C=N stretching (thiadiazole ring) |

| 1300 - 1180 | Medium | Aromatic C-N stretching |

| 700 - 650 | Medium | C-S stretching vibration |

Note: The exact peak positions can vary slightly based on sample purity and preparation. The presence of sharp bands in the 3450-3300 cm⁻¹ range is a strong indicator of the primary amine groups, while the collection of peaks in the 1620-1490 cm⁻¹ region confirms the aromatic and heterocyclic ring systems.[1][5]

Caption: FT-IR Experimental Workflow Diagram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Principle & Rationale

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.

-

¹H NMR is used to identify the number and types of hydrogen atoms. The symmetry of this compound simplifies the spectrum significantly.

-

¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their hybridization and bonding.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[4]

-

Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity is likely required to dissolve the compound, and importantly, it allows for the observation of exchangeable N-H protons, which might be broadened or absent in other solvents like CDCl₃.[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single sharp line.

-

A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a higher number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Interpretation: ¹H NMR

Due to the molecule's C₂ symmetry, the two aniline rings are chemically equivalent. This results in a simplified spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 4H | Aromatic Protons (ortho to thiadiazole) |

| ~ 6.7 - 6.9 | Doublet | 4H | Aromatic Protons (ortho to NH₂) |

| ~ 5.5 - 6.0 | Singlet | 4H | Amine Protons (-NH₂) |

The aromatic protons will appear as a classic AA'BB' system, which often resolves into two distinct doublets. The downfield doublet corresponds to the protons closer to the electron-withdrawing thiadiazole ring, while the upfield doublet corresponds to those adjacent to the electron-donating amine group.[3] The NH₂ signal may be broad and its chemical shift is highly dependent on concentration and residual water in the solvent.

Data Interpretation: ¹³C NMR

The molecular symmetry also means there are only six unique carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C2/C5 of the 1,3,4-thiadiazole ring |

| ~ 150 - 155 | Aromatic C attached to the NH₂ group |

| ~ 128 - 130 | Aromatic C ortho to the thiadiazole ring |

| ~ 120 - 125 | Aromatic C attached to the thiadiazole ring |

| ~ 113 - 115 | Aromatic C ortho to the NH₂ group |

The carbons of the thiadiazole ring are expected to be the most downfield due to the influence of adjacent heteroatoms.[1][3] The carbon attached to the amine group (ipso-carbon) is also significantly deshielded.

Caption: NMR Experimental Workflow Diagram.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule, typically from a π bonding orbital to a π* antibonding orbital (π→π*). For this compound, the extensive conjugation across the aniline and thiadiazole rings creates a large chromophore. This technique is excellent for confirming the presence of this conjugated system and is highly sensitive for quantitative analysis.

Experimental Protocol

-

Sample Preparation:

-

Prepare a dilute stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).

-

Perform serial dilutions to prepare a final solution with a concentration that yields a maximum absorbance (A_max) between 0.1 and 1.0. This ensures adherence to the Beer-Lambert Law.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank/reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 nm to 600 nm.

-

The wavelength of maximum absorbance (λ_max) is the key data point.

-

Data Interpretation

The compound is expected to exhibit strong absorption bands in the UV region.

| Solvent | Expected λ_max (nm) | Transition Type |

| Ethanol | ~ 350 - 380 nm | π→π* |

The λ_max is characteristic of the conjugated system. The position and intensity of this peak can be influenced by solvent polarity (solvatochromism). The presence of a strong absorption band in this region confirms the integrity of the overall conjugated electronic system.[1][4]

Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. Its primary purpose in this context is to confirm the molecular weight of the synthesized compound, providing definitive evidence of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol

-

Sample Introduction & Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Electrospray ionization (ESI) is a suitable "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

-

Detection:

-

Ions are detected, and the signal is processed to generate a mass spectrum.

-

Data Interpretation

The molecular formula of this compound is C₁₄H₁₂N₄S.

-

Calculated Monoisotopic Mass: 268.0783 g/mol

-

Expected Ion Peak (ESI+): The spectrum should show a prominent peak at an m/z value corresponding to the protonated molecule, [M+H]⁺.

-

[M+H]⁺ = 269.0861

-

Observing this peak at the correct m/z ratio provides strong, conclusive evidence for the successful synthesis of the target compound.

Summary of Spectroscopic Data

| Technique | Parameter | Expected Value |

| FT-IR | N-H stretch (cm⁻¹) | 3450 - 3300 |

| C=N stretch (cm⁻¹) | 1575 - 1490 | |

| ¹H NMR | Aromatic CH (ppm) | Two doublets between 6.7 - 7.8 |

| Amine NH₂ (ppm) | Singlet, ~5.5 - 6.0 (in DMSO-d₆) | |

| ¹³C NMR | Thiadiazole C (ppm) | ~ 165 - 170 |

| Aromatic C (ppm) | 4 signals between 113 - 155 | |

| UV-Vis | λ_max (nm) in EtOH | ~ 350 - 380 |

| MS (ESI+) | [M+H]⁺ (m/z) | 269.0861 |

Conclusion

The structural verification of this compound requires a synergistic application of multiple spectroscopic techniques. FT-IR confirms the presence of essential functional groups, while ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeleton, validating the molecule's unique symmetrical structure. UV-Vis spectroscopy verifies the integrity of the conjugated electronic system, and mass spectrometry provides definitive confirmation of the molecular weight. Together, these methods form a self-validating system that ensures the identity, purity, and structural integrity of this valuable chemical intermediate, paving the way for its confident use in research, drug development, and materials science.

References

-

UV-Vis spectra of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), in ethanol, with different volumes of Cd(II) or Cu(II) addition. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

-

2-Amino-5-ethyl-1,3,4-thiadiazole - Optional[UV-VIS] - Spectrum. SpectraBase. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Available at: [Link]

-

Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research. Available at: [Link]

-

Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing. Available at: [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. AIP Publishing. Available at: [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

-

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry. Available at: [Link]

-

(PDF) Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. ResearchGate. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (PDF). Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

1H NMR and 13C NMR analysis of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It delves into the causal reasoning behind experimental design, offers a predictive framework for spectral interpretation based on molecular symmetry, and provides a detailed protocol for acquiring high-fidelity data. The guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural characterization and purity assessment of this compound. All interpretations are grounded in established principles and supported by authoritative references.

Introduction: The Significance of Structural Verification

This compound is a symmetrical aromatic compound featuring a central 1,3,4-thiadiazole ring flanked by two p-aminophenyl (aniline) moieties. The 1,3,4-thiadiazole core is a prominent scaffold in pharmaceutical development, contributing to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Given its role as a precursor in the synthesis of advanced materials and biologically active molecules, the unequivocal confirmation of its structure and purity is paramount.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide provides a detailed walkthrough of the ¹H and ¹³C NMR analysis of the title compound, establishing a robust, self-validating methodology for its routine characterization.

Molecular Structure and Symmetry Considerations

The first step in any NMR analysis is a thorough understanding of the molecule's structure and inherent symmetry. This compound possesses a high degree of symmetry, with a C₂ axis of rotation passing through the center of the thiadiazole ring. This symmetry is the single most important factor for interpreting its NMR spectra, as it dictates that chemically equivalent nuclei will be magnetically equivalent, thereby simplifying the number of expected signals.

Caption: Structure of this compound with atom numbering.

Based on this symmetry, we can predict the number of unique signals:

-

¹H NMR: Three distinct signals are expected: one for the amine (-NH₂) protons and two for the aromatic protons on the aniline rings.

-

¹³C NMR: Five distinct signals are expected: one for the two equivalent carbons of the thiadiazole ring and four for the carbons of the two equivalent aniline rings.

Predicted NMR Spectra: A Theoretical Framework

A robust analysis begins with a prediction of the expected spectral features. This establishes a hypothesis that is then tested against the experimental data.

Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The para-substituted aniline rings create an AA'BB' spin system. Due to the strong electronic influence of the substituents, this system typically resolves into two apparent doublets.

-

H-2'/H-6': These protons are ortho to the electron-withdrawing thiadiazole ring. They are expected to be deshielded and appear downfield in the aromatic region, likely between δ 7.7–8.0 ppm .

-

H-3'/H-5': These protons are ortho to the electron-donating amine (-NH₂) group. They will be shielded and appear upfield relative to the other aromatic protons, likely between δ 6.7–6.9 ppm [3][4].

-

Coupling: Both signals should appear as doublets with a typical ortho coupling constant (³J) of approximately 8-9 Hz.

-

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature[5][6]. In a hydrogen-bond-accepting solvent like DMSO-d₆, they are expected to appear as a broad singlet between δ 5.0–6.0 ppm . This signal's identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube, due to proton-deuterium exchange[6].

-

Integration: The relative integral ratio of the three signals (aromatic-a : aromatic-b : amine) is predicted to be 4H : 4H : 4H, which simplifies to 1:1:1.

Predicted ¹³C NMR Spectrum

-

Thiadiazole Carbons (C2/C5): These carbons are in a heteroaromatic system and bonded to two electronegative nitrogen atoms. This environment causes significant deshielding, placing their signal far downfield, typically in the range of δ 165–170 ppm [1][7]. This signal is a key diagnostic marker for the thiadiazole ring.

-

Aniline Carbons:

-

C4' (ipso-C attached to Thiadiazole): This carbon is attached to the heterocyclic ring and is expected around δ 120–125 ppm .

-

C1' (C-NH₂): This carbon is attached to the strongly electron-donating amino group, which shields it significantly. However, it is also an aromatic carbon, placing its signal far downfield, typically around δ 150–153 ppm .

-

C2'/C6': These carbons are adjacent to the electron-withdrawing thiadiazole substituent and will appear in the range of δ 128–130 ppm .

-

C3'/C5': These carbons are ortho to the electron-donating amino group and will be the most shielded of the aromatic carbons, appearing upfield around δ 114–116 ppm [4].

-

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is entirely dependent on a well-designed experimental protocol. The choices made during sample preparation and parameter setup directly impact spectral resolution, signal-to-noise, and quantitative accuracy.

Caption: Standard workflow for NMR analysis of the target compound.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its aprotic nature prevents the rapid chemical exchange of the -NH₂ protons, allowing for their observation[8][9]. The residual solvent peak for DMSO-d₆ appears at ~δ 2.50 ppm in ¹H NMR and ~δ 39.52 ppm in ¹³C NMR.

-

Concentration: A concentration of 10-15 mg in 0.7 mL of solvent is typically sufficient to obtain excellent signal-to-noise in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal reference for chemical shifts, defined as δ 0.00 ppm.

Spectrometer Parameters

-

Field Strength: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.

-

¹H NMR:

-

Number of Scans (NS): 16 scans are usually sufficient.

-

Relaxation Delay (D1): A delay of 5 seconds is crucial to allow for full relaxation of all protons, ensuring that the signal integrations are quantitatively accurate.

-

-

¹³C NMR:

-

Mode: A proton-decoupled experiment (¹³C{¹H}) is standard, resulting in a spectrum of singlets.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): A 2-second delay is generally adequate for qualitative analysis.

-

Spectral Analysis and Data Interpretation

The following tables summarize the assigned spectral data for this compound, consistent with the predictions and literature values for analogous structures.

¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ha | 7.85 | Doublet (d) | 4H | H-2', H-6', H-2'', H-6'' | Protons ortho to the electron-withdrawing thiadiazole ring are deshielded. |

| Hb | 6.77 | Doublet (d) | 4H | H-3', H-5', H-3'', H-5'' | Protons ortho to the electron-donating -NH₂ group are shielded[4]. |

| Hc | 5.51 | Broad Singlet (br s) | 4H | -NH ₂ | Labile amine protons; signal disappears upon D₂O exchange[6]. |

¹³C NMR Spectrum (101 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ ppm) | Assignment | Rationale |

| C1 | 168.4 | C2, C5 (Thiadiazole) | Highly deshielded due to heteroatom effects; characteristic of 2,5-disubstituted 1,3,4-thiadiazoles[1][7]. |

| C2 | 151.7 | C1', C1'' | Carbon attached to the electron-donating amine group. |

| C3 | 129.1 | C2', C6', C2'', C6'' | Aromatic CH ortho to the thiadiazole substituent. |

| C4 | 121.5 | C4', C4'' | Ipso-carbon attached to the thiadiazole ring. |

| C5 | 113.9 | C3', C5', C3'', C5'' | Aromatic CH ortho to the -NH₂ group and meta to the thiadiazole; highly shielded. |

Common Pitfalls and Troubleshooting

-

Insoluble Sample: If the compound does not fully dissolve in DMSO-d₆, gentle heating or sonication may be required. Incomplete dissolution will lead to poor signal and broadened lineshapes.

-

Water Contamination: DMSO-d₆ is highly hygroscopic. The presence of water will manifest as a broad peak around δ 3.4 ppm and can facilitate faster exchange of the -NH₂ protons, further broadening their signal.

-

Impurity Identification: The high symmetry of the molecule means that any asymmetry introduced by impurities will be readily apparent as extra, lower-intensity signals. Compare any unexpected peaks with the known spectra of potential starting materials (e.g., 4-aminobenzoic acid, hydrazine).

Conclusion

The NMR analysis of this compound is straightforward due to its high molecular symmetry. The ¹H NMR spectrum is characterized by two distinct aromatic doublets and one broad amine singlet, with a simple 1:1:1 integration ratio. The ¹³C NMR spectrum is defined by a highly deshielded signal for the thiadiazole carbons above δ 165 ppm, which serves as an unmistakable diagnostic peak. By following the structured approach of prediction, careful experimentation, and systematic interpretation outlined in this guide, researchers can confidently verify the identity, structure, and purity of this valuable chemical intermediate.

References

-

Bocian, W., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2217–2225. [Link]

- Sci-Hub. (n.d.). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles.

-

Uddin, M. N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30155–30165. [Link]

-

Gomtsyan, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. [Link]

-

Kowalski, P., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(11), 3405. [Link]

-

Gowda, B. T., et al. (2002). Synthetic, Infrared, 1Hand 13CNMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Forziati, A. F., et al. (1964). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION, 20(8), 261t-265t. [Link]

-

Wong, Y.-L., et al. (2012). The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

-

El-Sayed, W. M., et al. (2020). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 25(21), 5209. [Link]

-

ResearchGate. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved January 21, 2026, from [Link]

-

Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. Retrieved January 21, 2026, from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]

-

Al-Zubiady, S. F., et al. (2023). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Conference Proceedings, 2803(1). [Link]

-

National Institutes of Health. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Preprints.org. [Link]

-

Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]

-

The Royal Society of Chemistry. (2015). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 5(10), 7105-7112. [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved January 21, 2026, from [Link]

-

Wiley. (n.d.). 2,5-(3-THIENYL)-1,3,4-THIADIAZOLE. SpectraBase. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2023). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. AIP Conference Proceedings. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]

-

AIP Publishing. (2023). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. AIP Conference Proceedings. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors. Biointerface Research in Applied Chemistry, 12(3), 2800-2812. [Link]

-

Walczak, K., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(10), 2441. [Link]

-

International Journal of Trend in Scientific Research and Development. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. IJTSRD, 4(6), 143-153. [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(1), 1-10. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FTIR Spectral Data of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Vibrations of a Promising Heterocycle

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid core, featuring a central 1,3,4-thiadiazole ring flanked by two aniline moieties, imparts unique electronic and structural properties, making it a valuable scaffold for the design of novel therapeutic agents and functional polymers. The 1,3,4-thiadiazole nucleus is a known pharmacophore, contributing to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of the molecule's functional groups, FTIR provides a unique "molecular fingerprint," allowing for unambiguous identification and the assessment of purity. This guide offers a detailed exploration of the FTIR spectral characteristics of this compound, providing researchers with the foundational knowledge for its synthesis, characterization, and application.

Predicted FTIR Spectral Analysis of this compound

While a definitive, published experimental spectrum for this specific molecule is not widely available, a highly accurate prediction of its FTIR spectrum can be constructed by analyzing the characteristic absorption frequencies of its constituent functional groups: the primary aromatic amine (aniline) and the 2,5-disubstituted 1,3,4-thiadiazole ring.

The following table summarizes the expected key absorption bands, their vibrational assignments, and the rationale based on established spectroscopic data for analogous structures.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Key Insights |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Medium-Strong | Primary aromatic amines typically exhibit two distinct bands in this region.[1][2] The higher frequency band corresponds to the asymmetric stretching of the N-H bonds, while the lower frequency band is due to symmetric stretching. The presence of two well-resolved peaks is a hallmark of the -NH₂ group. |

| 3100 - 3000 | Aromatic C-H Stretching | Medium-Weak | These absorptions arise from the C-H stretching vibrations of the benzene rings. Multiple weak bands are expected in this region. |

| 1650 - 1580 | N-H Bending (Scissoring) | Strong | This strong band is characteristic of the in-plane bending or "scissoring" vibration of the primary amine group.[1] Its high intensity makes it a reliable diagnostic peak. |

| 1610 - 1580 | C=N Stretching (Thiadiazole Ring) | Medium-Strong | The stretching vibration of the endocyclic C=N bonds within the 1,3,4-thiadiazole ring typically appears in this region.[3] |

| 1520 - 1475 | Aromatic C=C Stretching | Medium-Strong | These bands are due to the skeletal stretching vibrations of the carbon-carbon double bonds within the aromatic rings. Multiple bands are often observed. |

| 1335 - 1250 | Aromatic C-N Stretching | Strong | The stretching vibration of the bond between the aromatic carbon and the amine nitrogen in aromatic amines gives rise to a strong absorption in this range.[1] |

| ~1040 | C-S Stretching (Thiadiazole Ring) | Medium | The stretching of the C-S bonds within the thiadiazole ring is expected to produce a band in this region. |

| 910 - 665 | N-H Wagging | Broad, Strong | This broad and strong absorption is due to the out-of-plane wagging of the N-H bonds of the primary amine groups.[1] |

| 850 - 800 | Aromatic C-H Out-of-Plane Bending | Strong | For a 1,4-disubstituted (para) benzene ring, a strong C-H out-of-plane bending vibration is expected in this region, indicative of the substitution pattern on the aniline rings. |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via the KBr Pellet Method

The following is a detailed, field-proven protocol for the preparation of a solid sample of this compound for FTIR analysis using the potassium bromide (KBr) pellet technique. The objective is to create a transparent, solid dispersion of the analyte in a matrix that is infrared-transparent.[4][5][6]

Pre-requisites and Materials

-

Analyte: 1-2 mg of finely powdered this compound.

-

Matrix: 100-200 mg of spectroscopy-grade potassium bromide (KBr), thoroughly dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

-

Equipment:

-

Agate mortar and pestle

-

Hydraulic press with a pellet die set (e.g., 13 mm diameter)

-

FTIR spectrometer

-

Spatula

-

Analytical balance

-

Step-by-Step Procedure

-

Sample Grinding: In the agate mortar, grind the 1-2 mg of the analyte to a very fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.[5]

-

Matrix Addition and Mixing: Add the dried KBr (100-200 mg) to the mortar containing the ground sample. Gently but thoroughly mix the two powders with the pestle for 1-2 minutes until a homogenous mixture is obtained. Avoid vigorous grinding at this stage to prevent excessive moisture absorption by the KBr.[6]

-

Die Loading: Carefully transfer the KBr-sample mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

-

Pellet Pressing: Assemble the die and place it in the hydraulic press. Apply a pressure of 8-10 tons for 2-3 minutes. This pressure allows the KBr to flow and form a transparent or translucent disc, encapsulating the sample.[5]

-

Pellet Removal and Mounting: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent and free from cracks or cloudiness. Mount the pellet in the sample holder of the FTIR spectrometer.

-

Spectral Acquisition: Record the FTIR spectrum according to the instrument's operating procedures. It is crucial to run a background spectrum of a pure KBr pellet to subtract any atmospheric H₂O and CO₂ absorptions.

Workflow for FTIR Analysis

Caption: Workflow for obtaining and interpreting the FTIR spectrum of a solid sample.

Conclusion: A Vibrational Signature for Drug Discovery and Beyond

The predicted FTIR spectrum of this compound, characterized by distinct N-H, C=N, and C-N stretching and bending vibrations, provides a robust analytical tool for its identification and structural verification. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra, enabling the confirmation of successful synthesis and the assessment of sample purity. This in-depth understanding of its spectral properties is fundamental for advancing the development of novel therapeutics and functional materials based on this versatile heterocyclic scaffold.

References

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved January 21, 2026, from [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved January 21, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 21, 2026, from [Link]

-

How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]

-

Comparison of (a) experimental IR spectrum of aniline with theoretical... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved January 21, 2026, from [Link]

-

FTIR spectra of aniline tetramer. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022, October 17). Retrieved January 21, 2026, from [Link]

-

Aniline - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline - AIP Publishing. (2023, July 17). Retrieved January 21, 2026, from [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,5-DIAMINO-1,3,4-THIADIAZOLE, MONOHYDROCHLORIDE - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline - ResearchGate. (2023, August 18). Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies. (n.d.). Retrieved January 21, 2026, from [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline - AIP Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline. This symmetrical aromatic diamine, featuring a central 1,3,4-thiadiazole ring, is a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a valuable precursor for the synthesis of novel therapeutic agents, high-performance polymers, and functional materials. This document delves into the synthetic pathways, spectroscopic signature, and conformational landscape of the title molecule, offering field-proven insights and detailed experimental context to support its application in advanced research and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a prominent five-membered heterocycle that has garnered substantial attention in drug discovery and materials science.[1][2] Its unique electronic properties, arising from the presence of one sulfur and two nitrogen atoms, contribute to its metabolic stability and ability to participate in various non-covalent interactions. This makes it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

This compound, in particular, presents a symmetrical and rigid structure with two reactive primary amine functionalities. This architecture makes it an ideal building block for creating larger, more complex molecules with tailored properties. The amine groups can be readily derivatized, for instance, into Schiff bases, to explore novel therapeutic agents or serve as monomers for the synthesis of high-performance polyamides.[5]

This guide will provide a detailed exploration of the synthesis, molecular structure, and conformational possibilities of this important molecule, equipping researchers with the foundational knowledge to harness its potential.

Synthesis and Spectroscopic Characterization

General Synthetic Protocol

A plausible and efficient one-pot synthesis involves the acid-catalyzed cyclization and dehydration reaction between two equivalents of 4-aminobenzoic acid and thiocarbohydrazide. Polyphosphoric acid (PPA) is often employed as both the catalyst and dehydrating agent in such reactions.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine two molar equivalents of 4-aminobenzoic acid with one molar equivalent of thiocarbohydrazide.

-

Acid Addition: Carefully add polyphosphoric acid (PPA) to the flask with continuous stirring. The amount of PPA should be sufficient to create a stirrable paste.

-

Heating and Reaction: Heat the reaction mixture to approximately 140-160 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with deionized water, and then with a suitable organic solvent like ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

| Technique | Observed/Expected Data | Interpretation |

| ¹H NMR | Aromatic Protons: δ 6.68 (d, 4H), 7.65 (d, 4H) ppm (in DMSO-d₆) | The two doublets in a 1:1 ratio are characteristic of a para-substituted benzene ring. The upfield shift of one doublet is due to the electron-donating effect of the amino group. |

| Amine Protons: δ 5.95 (s, 4H) ppm (in DMSO-d₆) | A broad singlet corresponding to the four protons of the two primary amine groups. The chemical shift can be variable and is dependent on solvent and concentration. | |

| ¹³C NMR | Thiadiazole Carbons: δ 160.1, 163.8 ppm (in DMSO-d₆) | Two distinct signals in the downfield region are assigned to the two carbon atoms of the 1,3,4-thiadiazole ring. |

| Aromatic Carbons: δ 113.7, 128.9, 130.5, 152.1 ppm (in DMSO-d₆) | Four signals corresponding to the carbon atoms of the two equivalent p-aminophenyl substituents. | |

| FT-IR | N-H Stretching: ~3300-3500 cm⁻¹ | Characteristic stretching vibrations of the primary amine groups. |

| C=N Stretching: ~1600-1650 cm⁻¹ | Stretching vibration of the carbon-nitrogen double bonds within the thiadiazole ring. | |

| C-S Stretching: ~600-700 cm⁻¹ | Stretching vibration of the carbon-sulfur bond in the thiadiazole ring. | |

| UV-Vis | Expected λmax: ~250-350 nm | Absorption bands in the ultraviolet-visible region are expected due to π → π* and n → π* electronic transitions within the conjugated aromatic and heterocyclic system. |

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a central, planar 1,3,4-thiadiazole ring flanked by two p-aminophenyl groups. While a specific X-ray crystal structure for this exact molecule has not been reported in the searched literature, crystallographic studies of analogous 2,5-disubstituted-1,3,4-thiadiazoles provide valuable insights into its likely conformation.[7][8][9]

Conformational Flexibility

The primary conformational flexibility in this molecule arises from the rotation around the single bonds connecting the p-aminophenyl groups to the thiadiazole ring. The degree of planarity between the aromatic and heterocyclic rings is influenced by a balance of electronic and steric factors.

-

Electronic Effects: Conjugation between the π-systems of the phenyl rings and the thiadiazole ring favors a more planar conformation, as this maximizes orbital overlap and delocalization of electron density.

-

Steric Effects: Steric hindrance between the ortho-hydrogens of the phenyl rings and the nitrogen atoms of the thiadiazole ring can lead to a non-planar arrangement, where the phenyl rings are twisted out of the plane of the thiadiazole ring.

It is likely that in the solid state, the molecule adopts a conformation that represents a compromise between these opposing effects, resulting in a partially twisted structure. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide further insights into the preferred gas-phase conformation and the rotational energy barrier between different conformers.[10][11][12]

Caption: Factors influencing the conformation of this compound.

Applications in Drug Development and Materials Science

The versatile structure of this compound makes it a valuable platform for the development of new molecules with diverse applications.

Precursor for Schiff Base Synthesis

The primary amine groups of the title compound can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This derivatization is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. The resulting Schiff bases often exhibit enhanced biological activities, including antimicrobial and anticancer properties, compared to the parent diamine.[1]

Monomer for High-Performance Polymers

As a diamine monomer, this compound can be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids to synthesize novel polyamides.[5] The incorporation of the rigid and thermally stable 1,3,4-thiadiazole ring into the polymer backbone is expected to impart excellent thermal and mechanical properties to the resulting materials, making them suitable for high-performance applications.

Conclusion

This compound is a molecule of significant interest with a well-defined structure that can be reliably synthesized and characterized using standard laboratory techniques. Its symmetrical architecture, coupled with the reactive amine functionalities and the inherent properties of the 1,3,4-thiadiazole core, provides a robust platform for the design and synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. Further research into the crystallographic and conformational properties of this molecule, as well as the biological evaluation of its derivatives, is warranted to fully explore its potential.

References

- Synthesis and Characterization of New Polyamides Containing Symmetrical and Unsymmetrical Thiadiazole Rings. (URL not available)

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. [Link]

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL not available)

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC. [Link]

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. (URL not available)

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]

- Novel mixed ligand of 2,5-diamino-1,3,4-thiadiazole schiff base incorporating benzoic acid: Synthesis and antimicrobial activity.

- Application Notes and Protocols: Polyamides Derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. Benchchem. (URL not available)

- Confirming the Structure of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: A Comparative Guide to SCXRD and Alternative Methods. Benchchem. (URL not available)

-

Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. RSC Publishing. [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

- Synthetic procedure of 1,3,4-thiadiazole-2,5-diamine.

- Synthesis and characterization of new polyamides derived from substituted 4,4′-azodianilines.

- Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles. (URL not available)

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]

-

Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. ResearchGate. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

- Crystallographic study and molecular orbital calculations of thiadiazole derivatives. Part 3: 3,4-diphenyl-1,2,5-thiadiazoline 1. CONICET. (URL not available)

-

Synthesis, structure elucidation and DFT studies of new thiadiazoles. Academic Journals. [Link]

-

A new polymorph of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole. ResearchGate. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]

- DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). (URL not available)

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. academicjournals.org [academicjournals.org]

- 12. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-Depth Technical Guide to the Purity Assessment of Synthesized 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and, critically, the purity assessment of 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, a key building block in the development of advanced polymers and pharmacologically active agents. This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and reproducible approach to obtaining and verifying the purity of this important heterocyclic compound. We will delve into a reliable synthetic route, explore the potential impurity landscape, and detail a suite of analytical techniques for rigorous purity determination.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal and materials chemistry, imparting favorable properties such as thermal stability, specific coordination geometries, and a range of biological activities.[1][2] this compound, with its symmetrical diaryl structure and terminal amino functionalities, is a versatile monomer for the synthesis of high-performance polymers, including polyimides and polyamides, with applications in aerospace and electronics. Furthermore, its structural motifs are of significant interest in drug discovery programs.

The utility of this compound is, however, critically dependent on its purity. Impurities, even in trace amounts, can significantly impact polymerization reactions, alter the physicochemical properties of resulting materials, and introduce toxicity in pharmaceutical applications. Therefore, a thorough understanding and application of purity assessment methodologies are paramount.

Synthesis of this compound

A prevalent and effective method for the synthesis of 2,5-diaryl-1,3,4-thiadiazoles involves the cyclization of appropriate precursors. While various methods exist for the formation of the 1,3,4-thiadiazole ring, a common approach is the reaction of hydrazides or thiosemicarbazides with a cyclizing agent.[1][3] For the synthesis of the title compound, a one-pot reaction of 4-aminobenzoic acid with a sulfur source in a dehydrating medium is a logical and efficient strategy, analogous to the synthesis of its oxadiazole counterpart.[4]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of two equivalents of 4-aminobenzoic acid with one equivalent of thiocarbohydrazide in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA).

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Aminobenzoic acid

-

Thiocarbohydrazide

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Ammonium hydroxide solution (concentrated)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-aminobenzoic acid (2 equivalents) and thiocarbohydrazide (1 equivalent).

-

Under a gentle stream of nitrogen, carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to approximately 80°C.

-

Carefully and slowly pour the warm mixture into a beaker containing ice-cold water with vigorous stirring.

-

Neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide solution until a precipitate is formed and the pH is neutral to litmus paper.

-

Collect the crude product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60-80°C.

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[5]

Potential Impurities

A thorough understanding of potential impurities is crucial for developing an effective purity assessment strategy. Potential impurities in the synthesis of this compound may include:

-

Unreacted Starting Materials: Residual 4-aminobenzoic acid and thiocarbohydrazide.

-

Intermediates: Incomplete cyclization can lead to the presence of mono- or di-substituted thiocarbohydrazide intermediates.

-

Side Products: Side reactions, such as the formation of polymeric byproducts, can occur under harsh reaction conditions.

-

Isomers: Although less likely in this symmetric synthesis, the formation of other thiadiazole isomers is a theoretical possibility.

Purity Assessment: A Multi-faceted Approach

No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods should be employed for a comprehensive assessment.

Chromatographic Methods

Chromatographic techniques are powerful for separating the target compound from its impurities, allowing for both qualitative and quantitative analysis.

HPLC is the cornerstone of purity assessment for non-volatile organic compounds. A reverse-phase HPLC method is well-suited for this compound.

Experimental Protocol: HPLC Purity Assessment

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a reference standard of known purity is required.

Figure 2: General workflow for HPLC purity assessment.

TLC is a rapid and cost-effective technique for monitoring reaction progress and for preliminary purity assessment.

Experimental Protocol: TLC

| Parameter | Recommended Condition |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of ethyl acetate and hexane (ratio to be optimized) |

| Visualization | UV light (254 nm) and/or iodine vapor |

Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

Spectroscopic Methods

Spectroscopic techniques provide structural information, which is essential for confirming the identity of the synthesized compound and for characterizing any detected impurities.

NMR spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR should be performed.

Expected Spectroscopic Data:

Based on the structure of 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole, the following NMR spectral data are expected (in DMSO-d₆)[6]:

| Nucleus | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Amine (-NH₂) Protons (ppm) | Chemical Shift (δ) of Thiadiazole Carbons (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) |

| ¹H NMR | 6.68 (d, 4H), 7.65 (d, 4H) | 5.95 (s, 4H) | - | - |

| ¹³C NMR | - | - | 160.1, 163.8 | 113.7, 128.9, 130.5, 152.1 |

The presence of signals corresponding to impurities (e.g., unreacted starting materials) would be indicative of an impure sample.

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Expected Data: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of this compound (C₁₄H₁₂N₄S).

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Characteristic Peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amine) | 3300-3500 |

| C-H stretching (aromatic) | 3000-3100 |

| C=N stretching (thiadiazole ring) | 1600-1650 |

| C=C stretching (aromatic) | 1450-1600 |

| C-S stretching | 600-800 |

Thermal Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities will typically broaden the melting point range and depress the melting point.

Procedure: The melting point of the synthesized compound should be measured using a calibrated melting point apparatus and compared to the literature value, if available.

Data Summary and Interpretation

A comprehensive purity assessment combines the data from all the aforementioned techniques. The following table summarizes the expected outcomes for a pure sample of this compound.

| Analytical Technique | Expected Result for a Pure Sample |

| HPLC | A single major peak with >99% area. |

| TLC | A single spot with a consistent Rf value. |

| ¹H NMR | Signals corresponding to the expected structure with correct integration. |

| ¹³C NMR | Signals corresponding to the expected number of carbon atoms. |

| MS | A molecular ion peak corresponding to the correct molecular weight. |

| FTIR | Presence of all expected functional group peaks. |

| Melting Point | A sharp melting point at a consistent temperature. |

Conclusion